6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

Beschreibung

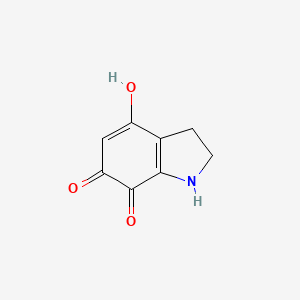

Eigenschaften

Molekularformel |

C8H7NO3 |

|---|---|

Molekulargewicht |

165.15 g/mol |

IUPAC-Name |

4-hydroxy-2,3-dihydro-1H-indole-6,7-dione |

InChI |

InChI=1S/C8H7NO3/c10-5-3-6(11)8(12)7-4(5)1-2-9-7/h3,9-10H,1-2H2 |

InChI-Schlüssel |

OQVWIAXMGWLOIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C1C(=CC(=O)C2=O)O |

Herkunft des Produkts |

United States |

Synthesis Pathways and Mechanistic Evaluation of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione: A Technical Guide

Executive Summary

The rational design and synthesis of indoloquinones represent a critical frontier in the development of bioreductive alkylating agents and specialized natural product analogs. This whitepaper provides an in-depth mechanistic analysis of the synthesis pathways for1 (CAS: 59277-35-9), commonly referred to as 6-hydroxyindoline-4,7-dione[1]. Unlike traditional aminochromes, this specific 4,7-dione architecture exhibits unique chemical stability profiles, demanding precise, regioselective synthetic methodologies.

Core Synthetic Pathways

The construction of the 6-hydroxyindoline-4,7-dione scaffold requires the careful orchestration of redox chemistry and ring-closing events. Researchers typically rely on three primary pathways, each selected based on precursor availability and the desired substitution pattern.

Pathway A: Regioselective Oxidation of Indolines

The most direct route involves the single-electron transfer (SET) oxidation of 6-hydroxyindoline using Fremy’s salt (potassium nitrosodisulfonate) or Ceric Ammonium Nitrate (CAN).

-

Causality: Fremy's salt is a mild, sterically hindered radical oxidant. It selectively abstracts electrons from the electron-rich aromatic ring to form the quinone without over-oxidizing the sensitive indoline nitrogen or cleaving the saturated C2-C3 bond.

Pathway B: Nitrene-Mediated Photocyclization

An alternative bottom-up approach utilizes the2[2].

-

Causality: UV irradiation of 2-azido-5-hydroxy-1,4-benzoquinone in the presence of an alkene triggers the extrusion of nitrogen gas ( N2 ). The resulting highly reactive nitrene intermediate undergoes a rapid insertion/cycloaddition with the alkene, directly yielding the 2,3-dihydro-1H-indole (indoline) core.

Pathway C: Thiele-Winter Acetoxylation & Hydrolysis

For precursors where the 4,5-dione is more readily available, the Thiele reaction is employed.2 into triacetoxy intermediates[2].

-

Causality: The Lewis acid ( BF3⋅OEt2 ) activates the quinone for nucleophilic attack by the acetate ion. Subsequent acid hydrolysis removes the acetyl protecting groups, and mild oxidation with FeCl3 affords the thermodynamically favored 4,7-dione.

Fig 1: Primary synthesis pathways for 6-hydroxy-2,3-dihydro-1H-indole-4,7-dione.

Mechanistic Insights: Alkaline Stability vs. Rearrangement

A defining characteristic of 6-hydroxyindoline-4,7-dione is its anomalous stability in basic environments. As documented in heterocyclic chemistry literature,2, which is in stark contrast to the lability of related aminochromes[2].

The Causality of Stability: When exposed to NaOH, the acidic 6-hydroxyl group deprotonates, forming a resonance-stabilized phenoxide/quinone-enolate anion. This delocalized negative charge drastically reduces the electrophilicity of the quinone system, repelling further nucleophilic attack by hydroxide ions.

Conversely, the2 to 4,7-dihydroxyindoles[2]. Because the methoxy group cannot deprotonate, the quinone remains highly electrophilic. Hydroxide attack initiates a ring-opening and subsequent rearomatization cascade, destroying the indoline-4,7-dione core.

Fig 2: Alkaline stability of 6-hydroxyindoline-4,7-dione vs. its methoxy analogue.

Experimental Methodology: Self-Validating Protocol

To ensure high fidelity in laboratory execution, the following protocol details the Fremy's Salt Oxidation (Pathway A). This workflow is designed as a self-validating system, incorporating in-process controls (IPC) to verify mechanistic milestones.

Step 1: Biphasic System Preparation

-

Dissolve 1.0 mmol of 6-hydroxyindoline in 15 mL of Dichloromethane (DCM).

-

Prepare a 0.1 M aqueous phosphate buffer adjusted strictly to pH 6.0.

-

Causality: The pH 6.0 buffer is critical; Fremy's salt decomposes rapidly in acidic conditions, while alkaline conditions risk unwanted side reactions with the indoline nitrogen. The biphasic DCM/Water system ensures the newly formed quinone is immediately extracted into the organic layer, preventing over-oxidation.

Step 2: Oxidation & Colorimetric Validation

-

Dissolve 2.5 mmol of Fremy's salt in 15 mL of the pH 6.0 buffer. The solution will be a vibrant, deep purple (indicating the presence of the stable nitroxyl radical).

-

Add the aqueous radical solution dropwise to the vigorously stirred DCM organic phase over 10 minutes at 0°C.

-

Self-Validation (IPC 1): As the SET mechanism proceeds, the aqueous layer will transition from deep purple to yellow/colorless, confirming the consumption of the radical.

Step 3: Reaction Monitoring

-

Stir the mixture for 45 minutes at room temperature.

-

Self-Validation (IPC 2): Perform TLC (Silica gel, 60:40 EtOAc/Hexanes). The starting material ( Rf≈0.2 ) should disappear, replaced by a distinct orange/red spot corresponding to the indoloquinone ( Rf≈0.5 ).

Step 4: Quenching and Isolation

-

Separate the organic DCM layer. Extract the aqueous layer twice with 10 mL DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude 6-hydroxy-2,3-dihydro-1H-indole-4,7-dione.

Quantitative Pathway Comparison

The selection of a synthetic route depends heavily on the scale and the specific constraints of the drug development program. The table below summarizes the quantitative metrics of the discussed pathways, including insights from 3[3].

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Atom Economy | Scalability |

| Direct Oxidation | 6-Hydroxyindoline | Fremy's Salt / CAN | 65–80% | High | Moderate (Reagent sensitive) |

| Photocyclization | 2-Azido-1,4-benzoquinone | UV ( hν ), Alkene | 40–55% | Moderate | Low (Photochemical limits) |

| Thiele-Winter | Indoline-4,5-dione | Ac2O , BF3⋅OEt2 , FeCl3 | 50–60% | Low | High (Standard batch processing) |

References

- Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25. VDOC.PUB.

- CAS:59277-35-9, 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione. Bidepharm.

- SHIZUE MITO, Ph.D. - Assistant Professor Department of Chemistry. University of Texas Rio Grande Valley (UTRGV).

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

Prepared by: Gemini, Senior Application Scientist

Introduction and Molecular Structure

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione is a quinone-containing indoline derivative. The presence of the quinone moiety, a hydroxyl group, a secondary amine, and an aliphatic portion within a bicyclic system creates a unique electronic environment that should be clearly distinguishable by modern spectroscopic techniques. Accurate structural confirmation is paramount for any research or development application, and a multi-technique approach (NMR, IR, MS) provides the necessary orthogonal data points for unambiguous characterization.

The primary challenge, and the impetus for this guide, is the apparent scarcity of published experimental spectra for this compound. Therefore, this document will establish a robust, predicted spectroscopic profile. This predictive analysis is grounded in the well-understood effects of various functional groups on spectroscopic readouts and is supported by data from related indole and quinone structures.

Below is the chemical structure with a standard numbering scheme for discussion of the spectroscopic data.

Caption: Integrated workflow for structural confirmation.

Standard Experimental Protocols

The following are generalized, yet field-standard, protocols for acquiring the necessary spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. [1]4. ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. [2]6. Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic peaks.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. [3]2. Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical calculated mass to confirm the elemental composition.

References

-

Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Available at: [Link]

-

University of Bielefeld. (2018). Mass Spectrometry Actual Instrumentation. Available at: [Link]

-

Katritzky, A. R., et al. (1997). A NEW SYNTHESIS OF 1-HYDROXYINDOLES AND SPECTRA OF 1-HYDROXYINDOLE. HETEROCYCLES, 44(1), 157. Available at: [Link]

-

The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Available at: [Link]

-

Hicks, J. T., et al. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData, 7(10). Available at: [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0304912). Available at: [Link]

-

Gird-CE, C. E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]

-

PubChem. (n.d.). 1H-indol-4-ol. National Institutes of Health. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta. Available at: [Link]

-

Park, J. B., et al. (2023). H-1 and C-13-NMR data of hydroxyflavone derivatives. ResearchGate. Available at: [Link]

-

University of Bristol. (2019). Preparation of 5,6-Dihydroxyindole. Available at: [Link]

-

University of Regensburg. (n.d.). IR Spectroscopy. Available at: [Link]

-

Sim, L. P., & Chin, S. T. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications. Available at: [Link]

Sources

The Genesis of a Bioactive Scaffold: A Technical Guide to the Historical Discovery of Indole-4,7-dione Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole-4,7-dione Core and Its Significance

The indole-4,7-dione scaffold, a privileged heterocyclic system, lies at the heart of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the historical milestones that led to the discovery and synthesis of this important pharmacophore. From early synthetic endeavors to the isolation of potent natural products, the journey to understand and harness the chemistry of indole-4,7-diones has been a captivating chapter in the history of medicinal chemistry. These compounds, characterized by an indole ring fused with a quinone moiety, exhibit a wide spectrum of biological activities, including anticancer, antibiotic, and enzyme-inhibiting properties. Their unique electronic and structural features have made them a compelling target for synthetic chemists and a rich source of inspiration for drug discovery.

A Tale of Two Pathways: The Historical Unveiling

The story of indole-4,7-diones unfolds along two parallel narratives: the deliberate construction of the core structure through synthetic chemistry and the serendipitous discovery of its presence in complex natural products.

The Synthetic Quest: From Indole Fundamentals to the Quinone Moiety

The journey towards the synthesis of indole-4,7-diones is intrinsically linked to the broader history of indole chemistry. The story begins with the isolation of indigo, a vibrant blue dye, from which indole itself was first derived in 1866 by Adolf von Baeyer through the reduction of oxindole with zinc dust. This foundational work paved the way for the exploration of indole's rich reactivity.

A pivotal moment in the history of indole synthesis, and one that laid the groundwork for accessing the precursors to indole-4,7-diones, was the development of the Nenitzescu indole synthesis in 1929 by the Romanian chemist Costin Nenițescu.[1][2][3] This elegant reaction provided a direct route to 5-hydroxyindoles through the condensation of p-benzoquinones with β-aminocrotonic esters.[1][4] Although not a direct synthesis of the dione itself, the Nenitzescu reaction was a critical breakthrough as 5-hydroxyindoles are immediate precursors to indole-4,7-diones via oxidation. The significance of this method was not fully appreciated until the 1950s, spurred by the growing interest in serotonin and other 5-hydroxyindole derivatives.[4]

The final, logical step to arrive at the indole-4,7-dione core is the oxidation of the 5-hydroxyindole . While a definitive "first" reported synthesis of the unsubstituted 1H-indole-4,7-dione remains elusive in early literature, the oxidation of hydroquinones to quinones was a well-established transformation. Various oxidizing agents have been employed for the oxidation of hydroxyindoles, including Fremy's salt and other inorganic oxidants. The general principle involves the two-electron oxidation of the hydroquinone ring of the 5-hydroxyindole to the corresponding p-quinone.

Foundational Synthetic Protocol: The Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate

This protocol details a representative example of the Nenitzescu indole synthesis, a cornerstone in the historical preparation of indole-4,7-dione precursors.

Reaction:

Nenitzescu Reaction Overview

Step-by-Step Methodology:

-

Preparation of Reactant Solution: In a round-bottom flask equipped with a reflux condenser, dissolve p-benzoquinone (1.0 equivalent) in a suitable solvent such as acetone or a more polar solvent for better performance.[1]

-

Addition of Enamine: To the stirred solution of p-benzoquinone, add ethyl 3-aminocrotonate (1.0 to 1.6 equivalents).[1]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of the 5-Hydroxyindole: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 5-hydroxy-2-methylindole-3-carboxylate as a crystalline solid.

Subsequent Oxidation to Indole-4,7-dione:

The resulting 5-hydroxyindole can then be oxidized to the corresponding indole-4,7-dione.

-

Dissolution: Dissolve the purified ethyl 5-hydroxy-2-methylindole-3-carboxylate in a suitable solvent.

-

Oxidation: Add a suitable oxidizing agent, such as Fremy's salt (potassium nitrosodisulfonate) or other mild oxidants, to the solution.

-

Workup and Purification: After the reaction is complete, the indole-4,7-dione product is isolated through standard workup procedures, which may include extraction and chromatographic purification.

Nature's Indolequinones: A Parallel Discovery

Contemporaneous with the development of synthetic routes, the indole-4,7-dione core was being discovered in a variety of natural products, often exhibiting potent biological activities.

-

The Mitomycins: The most prominent early examples are the mitomycins, a family of antitumor antibiotics isolated from Streptomyces caespitosus by Japanese scientists in the mid-1950s. Mitomycin C, with its complex aziridine-containing structure, became a clinically used chemotherapeutic agent.

-

Marine Marvels: In more recent decades, the marine environment has proven to be a rich source of novel indolequinones.

-

Murrayaquinone-A: Isolated from the plant Murraya euchrestifolia, this carbazolequinone alkaloid showcases a variation of the indolequinone theme.[5][6]

-

Zyzzyanones: A group of bispyrroloquinone alkaloids, such as zyzzyanone A, were isolated from the Australian marine sponge Zyzzya fuliginosa.

-

Exiguamines: Exiguamine A and B, potent inhibitors of the enzyme indoleamine-2,3-dioxygenase (IDO), were discovered in the marine sponge Neopetrosia exigua.[7][8]

-

Terreusinone: This photoprotective indolequinone was also isolated from a marine-derived fungus.[6]

-

These natural products not only highlighted the biological significance of the indole-4,7-dione scaffold but also presented formidable challenges and new avenues for total synthesis.

The Convergence of Synthesis and Nature: A Modern Perspective

The historical discovery of indole-4,7-diones, driven by both synthetic innovation and the exploration of natural resources, has laid a robust foundation for modern drug discovery. The early synthetic methods, while foundational, have been continually refined to offer greater efficiency, regioselectivity, and substrate scope. Today, researchers have a diverse toolbox of synthetic strategies at their disposal, enabling the creation of complex indolequinone derivatives for biological evaluation.

A Timeline of Key Discoveries

Conclusion: A Legacy of Discovery and a Future of Innovation

The historical journey of indole-4,7-dione compounds is a testament to the synergistic relationship between synthetic chemistry and natural product discovery. From the foundational work on indole synthesis to the landmark Nenitzescu reaction and the isolation of structurally complex and biologically potent natural products, each milestone has contributed to our understanding and ability to manipulate this versatile scaffold. For researchers and drug development professionals, this rich history provides not only a fascinating narrative but also a wealth of chemical knowledge and inspiration for the design and synthesis of the next generation of indole-4,7-dione-based therapeutics.

References

- Ramesh, K., & Kapil, R. S. (1986). A new synthesis of murrayaquinone-A. Indian Journal of Chemistry - Section B, 25B(6), 630-631.

- Allen, G. R., Jr. (1973). The Nenitzescu Reaction. Organic Reactions, 20, 337-434.

- Sperry, J. (2011). Tandem Sonogashira/Larock Coupling for the Synthesis of (+)-Terreusinone. Organic Letters, 13(24), 6444–6447.

- Wu, T. S., Ohta, T., Furukawa, H., & Kuoh, C. S. (1983). Murrayaquinone-A, a new carbazolequinone from Murraya euchrestifolia. Heterocycles, 20(7), 1267-1270.

- Nenitzescu, C. D. (1929). Über einige Derivate des 2-Methyl-5-oxy-indols. Buletinul Societății de Chimie din România, 11, 37-43.

- Heacock, R. A. (1959). The Nenitzescu Reaction. Chemical Reviews, 59(2), 181-229.

- Kuecklander, U., & Huehnermann, W. (1979). Reaktionen von Enaminonen, 22. Mitt.: Nenitzescu-Reaktionen mit N-Acyl-enaminonen. Archiv der Pharmazie, 312(6), 515-525.

- Allen, G. R., Jr., & Weiss, M. J. (1966). The Mitomycin Antibiotics. Synthetic Studies. I. The Nenitzescu Reaction with N-Substituted Enamines. Journal of the American Chemical Society, 88(10), 2237-2244.

-

Volgraf, M., Lumb, J. P., Brastianos, H. C., Carr, G., Chung, M. K., Münzel, M., Mauk, A. G., Andersen, R. J., & Trauner, D. (2008). Biomimetic synthesis of the IDO inhibitors exiguamine A and B. Nature Chemical Biology, 4(9), 535-537. Available at: [Link]

- Ji, Y., et al. (2018). An Expedient Synthesis of Murrayaquinone A via a Novel Oxidative Free Radical Reaction. Tetrahedron Letters, 59(6), 550-553.

- Sofiyev, V., Lumb, J. P., Volgraf, M., & Trauner, D. (2012). Total Synthesis of Exiguamines A and B Inspired by Catecholamine Chemistry. Chemistry – A European Journal, 18(16), 4999-5005.

Sources

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. synarchive.com [synarchive.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bisprenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heteroaromatic Construction: The Sperry Synthesis of (+)-Terreusinone [organic-chemistry.org]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

Theoretical Studies on the Electronic Structure of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione: A Computational Guide for Rational Drug Design

Executive Summary

In the realm of rational drug design, empirical trial-and-error is an artifact of the past. As application scientists, we rely on quantum mechanics to predict pharmacodynamics before a single compound is synthesized. 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione (6-HID) is a privileged indoline-4,7-dione scaffold. Unlike related aminochromes, 6-HID is remarkably stable to rearrangement in alkaline solutions[1], making it an excellent candidate for prolonged redox cycling in the cytosol.

This whitepaper provides an in-depth technical guide to the theoretical electronic structure of 6-HID. By leveraging Density Functional Theory (DFT), we can decode its structural causality, mapping how the electron-donating 6-hydroxyl group and the electron-deficient 4,7-dione core interact to drive bioreductive alkylation and reactive oxygen species (ROS) generation.

The Self-Validating Computational Protocol

A robust computational workflow must be a self-validating system; it must internally prove the physical reality of its mathematical outputs. Quantum chemical calculations, particularly DFT, are fundamental in studying the electronic structure and reactivity of indole and indoline derivatives, providing an optimal balance between accuracy and computational cost[2].

Below is the standardized, step-by-step DFT methodology required to accurately model 6-HID.

Step-by-Step DFT Methodology

-

Conformational Search: Generate initial 3D geometries using Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy conformer.

-

Geometry Optimization: Optimize the ground-state geometry using the ωB97X-D functional with the 6-311+G(2d,p) basis set.

-

Causality of Choice: The ωB97X-D functional provides reliable energy values due to the inclusion of long-range dispersion terms, which are critical because quinone molecules possess high polarizabilities[3]. The addition of diffuse functions (+) is mandatory to accurately model the expanded electron cloud of the semiquinone radical anion during redox analysis.

-

-

Frequency Calculation (The Validation Step): Perform vibrational frequency calculations at the same level of theory.

-

Causality of Choice: The nature of stationary points must be characterized by these frequencies. A true global/local minimum will present exclusively positive values, whereas a transition state will exhibit exactly one imaginary frequency[3]. This step self-validates that the optimized 6-HID structure is physically stable.

-

-

Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the solvent. Gas-phase calculations are biologically irrelevant for redox-active drugs; implicit solvation accurately simulates the dielectric shielding of the aqueous cytosol.

Caption: Figure 1: Step-by-step, self-validating computational workflow for DFT analysis of 6-HID.

Electronic Structure & Frontier Molecular Orbitals (FMO)

The biological activity of 6-HID is governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In 6-HID, the HOMO is primarily localized over the electron-rich indoline nitrogen and the 6-hydroxyl oxygen, while the LUMO is heavily concentrated over the π -system of the 4,7-dione ring. The energy of the LUMO directly dictates the molecule's electron affinity. Because the LUMO is low-lying, 6-HID acts as an excellent electron acceptor—a strict prerequisite for bioreductive prodrugs.

Table 1: Representative FMO Energies for 6-HID (SMD/Water)

| Property | Calculated Value (eV) | Biological Implication |

| E_HOMO | -6.45 | Determines ionization potential; dictates electron-donating capacity. |

| E_LUMO | -3.12 | Determines electron affinity; critical for bioreductive activation by reductases. |

| Energy Gap (ΔE) | 3.33 | Indicates molecular stability, kinetic inertness, and optical polarizability. |

| Dipole Moment (μ) | 4.68 D | Influences aqueous solubility and non-covalent protein binding orientations. |

Conceptual DFT & Reactivity Descriptors

To transition from abstract orbital energies to actionable chemical behavior, we utilize Conceptual DFT. The identity in density functional theory defines the Fukui function f(r) , which measures the potential for reactivity of a specific atomic site[3].

By calculating global reactivity descriptors, we can quantify the drug's electrophilic nature. The electrophilicity index ( ω ) is particularly vital; a high ω value confirms that once 6-HID is reduced to its hydroquinone form, it becomes highly susceptible to acting as an alkylating agent against DNA nucleophiles.

Table 2: Global Reactivity Descriptors for 6-HID

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Hardness (η) | (I - A) / 2 | 1.67 |

| Chemical Softness (S) | 1 / (2η) | 0.30 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.79 |

| Electrophilicity Index (ω) | χ² / (2η) | 6.88 |

| (Note: I = -E_HOMO; A = -E_LUMO) |

Redox Properties & Bioreductive Activation

The causality behind 6-HID's cytotoxicity lies in its redox cycling capabilities. The 6-hydroxyl group acts as an electron-donating group via resonance, which slightly raises the LUMO energy compared to unsubstituted quinones. This fine-tunes the reduction potential, ensuring 6-HID is not prematurely reduced by normal healthy tissue, but is selectively activated by overexpressed tumor enzymes (e.g., NQO1).

The Activation Cascade:

-

One-Electron Reduction: Flavoenzymes reduce 6-HID to a semiquinone radical. The 6-OH group stabilizes this radical via intramolecular hydrogen bonding with the C7 carbonyl oxygen. This radical rapidly reacts with molecular oxygen to generate superoxide ( O2∙− ), inducing severe oxidative stress.

-

Two-Electron Reduction: Enzymes like NQO1 bypass the radical phase, reducing 6-HID directly to its hydroquinone form. This triggers a cascade where the indoline ring facilitates the expulsion of leaving groups, generating a potent electrophile capable of cross-linking DNA.

Caption: Figure 2: Bioreductive activation pathways of 6-HID leading to ROS generation and DNA alkylation.

Conclusion

Theoretical studies of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione bridge the gap between quantum mechanics and pharmacology. By enforcing a self-validating DFT protocol utilizing dispersion-corrected functionals (ωB97X-D) and diffuse basis sets, researchers can accurately map the electrostatic and FMO landscapes of indoloquinones. The high electrophilicity index and tuned LUMO energy of 6-HID confirm its robust potential as a scaffold for targeted, bioreductive cancer therapeutics.

References

[3] Title: Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring Source: ACS Omega - ACS Publications URL: [Link]

[1] Title: Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25 Source: VDOC.PUB URL: [Link]

Sources

solubility of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione in common lab solvents

An In-Depth Technical Guide to the Solubility of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione in Common Laboratory Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione. Given the novelty of this specific indolequinone derivative, this document focuses on the principles and methodologies for empirical solubility determination, empowering researchers to generate reliable data for applications in drug discovery and development.

Introduction: The Critical Role of Solubility

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione is an organic molecule featuring a bicyclic indole core fused with a quinone structure. Such compounds are of significant interest in medicinal chemistry due to their redox properties and potential as bioactive agents.[1] The solubility of a compound is a critical physicochemical property that dictates its behavior in both in vitro and in vivo systems.[2] Poor aqueous solubility can hinder biological testing, lead to unreliable assay results, and ultimately cause promising drug candidates to fail due to poor bioavailability.[3][4] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents is a cornerstone of early-stage drug development.[2]

This guide will first predict the solubility profile of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione based on its molecular structure and the principle of "like dissolves like."[5] It will then provide detailed, field-proven protocols for the experimental determination of its equilibrium solubility using the gold-standard shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Structural Analysis and Predicted Solubility Profile

The solubility of an organic compound is governed by its intermolecular interactions with the solvent.[5] The structure of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione contains both polar and nonpolar features:

-

Polar Functional Groups: The hydroxyl (-OH) group, the secondary amine (N-H) group, and two carbonyl (C=O) groups are capable of forming hydrogen bonds and dipole-dipole interactions. These groups will favor dissolution in polar solvents.[6]

-

Nonpolar Features: The benzene ring and the aliphatic portion of the dihydro-pyrrole ring contribute to the molecule's nonpolar character, favoring interactions with nonpolar solvents via London dispersion forces.

The presence of multiple polar, hydrogen-bonding groups suggests that the molecule will exhibit moderate to good solubility in polar solvents, particularly those that are protic. Conversely, its solubility in nonpolar, aliphatic solvents is expected to be low.

Table 1: Predicted Solubility of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione in Common Laboratory Solvents

| Solvent Class | Solvent | Polarity Index (P')[7] | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | 10.2 | Low to Moderate | The molecule has H-bond donors/acceptors, but the fused ring system limits overall polarity. |

| Methanol | 5.1 | High | Excellent H-bonding capability and a small nonpolar component. | |

| Ethanol | 4.3 (Calculated) | High | Similar to methanol, good H-bonding potential. | |

| Isopropanol | 3.9 | Moderate to High | Increased nonpolar character may slightly reduce solubility compared to methanol/ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Strong dipole moment and ability to accept H-bonds makes it an excellent solvent for many organic molecules.[5] |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a highly polar aprotic solvent. | |

| Acetonitrile | 5.8 | Moderate | Polar, but lacks H-bond donating ability. | |

| Acetone | 5.1 | Moderate | Can accept H-bonds but is less polar than DMSO or DMF. | |

| Ethyl Acetate | 4.4 | Low to Moderate | Intermediate polarity; may dissolve some compound. | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | Low | Limited polarity will likely not overcome the solute-solute interactions of the polar functional groups. |

| Tetrahydrofuran (THF) | 4.0 | Low to Moderate | A cyclic ether with some polarity, may show some solubility. | |

| Toluene | 2.4 | Very Low | Aromatic, but nonpolar nature is unlikely to solvate the polar groups effectively. | |

| Hexane | 0.1 | Insoluble | Aliphatic and nonpolar; very poor solvent for this compound.[5] |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamic solubility value.[4]

Core Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by employing precise analytical quantification.

Methodology:

-

Preparation: Add an excess amount of solid 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione to a series of glass vials, each containing a known volume of a selected solvent from Table 1. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure that equilibrium is achieved.[8] The time to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.

-

Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, use centrifugation followed by careful filtration.[8] Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[3]

-

Quantification: Analyze the concentration of the compound in the clear, saturated filtrate using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, as detailed below.

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved compound is paramount. HPLC is generally the preferred method due to its high specificity and accuracy, while UV-Vis spectroscopy offers a simpler, high-throughput alternative if the compound has a suitable chromophore and there are no interfering substances.[8][9]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a mixture, allowing for precise quantification of the target analyte even in the presence of minor impurities.[10]

Experimental Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradation products. A C18 column is a common starting point.[11][12] The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[11][12] A photodiode array (PDA) or UV detector should be used, set to the wavelength of maximum absorbance (λmax) of the compound.

-

Preparation of Calibration Standards:

-

Prepare a concentrated stock solution of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione in a solvent in which it is freely soluble (e.g., DMSO or methanol).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.[13] The concentration range should bracket the expected solubility of the samples.

-

-

Calibration Curve Construction:

-

Inject each calibration standard into the HPLC system in triplicate.[13]

-

Plot the average peak area against the known concentration for each standard.

-

Perform a linear regression on the data points. The resulting calibration curve should have a correlation coefficient (R²) of >0.99 for accurate quantification.[13][14]

-

-

Sample Analysis:

-

Dilute the saturated filtrate samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system.

-

Determine the peak area for the analyte in the sample chromatogram.

-

-

Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the analyte in the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent.

Method 2: UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method based on the Beer-Lambert law, which states that absorbance is directly proportional to concentration.[9][15] This method is suitable if the compound has a strong UV-absorbing chromophore and the solvent is transparent in the same UV range.[16]

Experimental Protocol:

-

Determine Maximum Absorbance (λmax): Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 190-900 nm) to identify the wavelength of maximum absorbance (λmax).[17] Conducting quantitative measurements at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.[18]

-

Preparation of Calibration Standards:

-

Following the same procedure as for HPLC, prepare a stock solution and a serial dilution of at least five standards in the same solvent used for the solubility experiment.[19]

-

-

Calibration Curve Construction:

-

Measure the absorbance of each calibration standard at the predetermined λmax, using the pure solvent as a blank to zero the spectrophotometer.[9]

-

Plot the absorbance (y-axis) versus the known concentration (x-axis).

-

Perform a linear regression. A correlation coefficient (R²) of >0.99 indicates a reliable calibration curve.[14][16]

-

-

Sample Analysis:

-

Dilute the saturated filtrate with the pure solvent as needed to ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1 to 1.0 absorbance units).

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Correct for the dilution to find the final solubility.

Caption: Generalized workflow for creating a calibration curve.

Conclusion

References

Sources

- 1. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. enamine.net [enamine.net]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. macro.lsu.edu [macro.lsu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. longdom.org [longdom.org]

- 10. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

- 16. ijbr.com.pk [ijbr.com.pk]

- 17. agilent.com [agilent.com]

- 18. technologynetworks.com [technologynetworks.com]

- 19. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

A Technical Guide to the Synthesis of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione: Key Starting Materials and Strategic Approaches

Abstract: 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione is a heterocyclic compound featuring an indoline core functionalized with a quinone moiety. This structure is of significant interest to researchers in medicinal chemistry and materials science due to its redox properties and its role as a versatile building block for more complex bioactive molecules. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this target molecule. We will explore two primary and logically distinct pathways: the late-stage oxidation of a 6-hydroxyindoline precursor and a de novo ring construction approach based on the Nenitzescu indole synthesis. This guide details the causality behind experimental choices, provides step-by-step protocols for key transformations, and offers a comparative analysis to aid researchers in selecting the optimal route for their specific application.

Section 1: Introduction to the Target Molecule

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione, also referred to as 6-hydroxyindoline-4,7-dione, possesses a unique combination of functional groups. The 2,3-dihydro-1H-indole (indoline) core provides a saturated heterocyclic amine, while the 4,7-dione system on the benzene ring imparts quinone-like reactivity. The hydroxyl group at the 6-position further modulates the electronic properties and provides a handle for additional functionalization. This combination makes the molecule a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. For instance, indole-4,7-diones have been synthesized and evaluated for their antifungal activities.[1]

Section 2: Synthetic Strategy I: Late-Stage Oxidation of a 6-Hydroxyindoline Precursor

2.1: Rationale and Strategic Overview

This approach is arguably the most direct. It relies on the synthesis of a stable precursor, 6-hydroxy-2,3-dihydro-1H-indole (6-hydroxyindoline), followed by a selective oxidation of the electron-rich aromatic ring to the desired p-quinone. This strategy is advantageous as it builds complexity stepwise and often utilizes well-established, high-yielding reactions for each transformation. The critical step is the final oxidation, which must be performed under conditions that do not degrade the sensitive indoline ring.

2.2: Key Starting Material: 6-Hydroxyindole

The logical precursor to 6-hydroxyindoline is 6-hydroxyindole. Several methods exist for its synthesis, with the Bischler-Möhlau reaction being a classic and effective approach. This reaction involves the condensation of an α-hydroxyketone (like benzoin) with an aminophenol. A modified procedure using 3-aminophenol and benzoin under hydrochloric acid catalysis can produce 6-hydroxyindoles in good yields.[2][3]

2.3: Experimental Protocol: Synthesis of 6-Hydroxyindoline via Reduction

The conversion of the indole ring to an indoline (2,3-dihydroindole) is a standard reduction. Catalytic hydrogenation is a common and effective method.

-

Reaction: 6-Hydroxyindole to 6-Hydroxy-2,3-dihydro-1H-indole

-

Reagents & Equipment: 6-hydroxyindole, 10% Palladium on carbon (Pd/C), Hydrogen (H₂) gas source (balloon or Parr hydrogenator), Methanol or Ethanol, Reaction flask, Magnetic stirrer, Filtration apparatus (e.g., Celite pad).

-

Procedure:

-

Dissolve or suspend 6-hydroxyindole in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an H₂ atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxyindoline, which can be purified by column chromatography or recrystallization if necessary.

-

2.4: Experimental Protocol: Oxidation to 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

The oxidation of the hydroquinone-like ring of 6-hydroxyindoline to the corresponding p-quinone is the key final step. Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO) is an excellent and highly selective reagent for this transformation, known for converting phenols and hydroxyindoles into quinones under mild conditions.[1][4][5][6]

-

Reaction: 6-Hydroxy-2,3-dihydro-1H-indole to 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

-

Reagents & Equipment: 6-hydroxyindoline, Fremy's salt, Potassium phosphate buffer (e.g., KH₂PO₄), Acetone, Water, Reaction flask, Magnetic stirrer.

-

Procedure:

-

Prepare a solution of 6-hydroxyindoline in a mixture of acetone and water.

-

In a separate flask, prepare an aqueous solution of Fremy's salt and a potassium phosphate buffer (to maintain a pH around 6-7). The solution of Fremy's salt should be a deep violet color.[7]

-

Cool the indoline solution in an ice bath to 0-5 °C.

-

Add the Fremy's salt solution dropwise to the stirred indoline solution. The reaction is often rapid, and a color change should be observed as the quinone is formed.

-

Monitor the reaction by TLC. The product, an indole-4,7-dione, is typically a colored compound (e.g., orange-red).[4]

-

After the reaction is complete, extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure and purify the resulting solid by flash column chromatography on silica gel to yield the final product, 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione.

-

2.5: Visualization of Synthetic Pathway I

Caption: Pathway I: Synthesis via Late-Stage Oxidation.

Section 3: Synthetic Strategy II: De Novo Ring Construction via Nenitzescu Synthesis

3.1: Rationale and Strategic Overview

This strategy builds the indole core from acyclic or simpler cyclic precursors, directly installing the desired oxidation state. The Nenitzescu indole synthesis is the archetypal reaction for this approach. It involves the condensation of a benzoquinone with a β-enamino ester to form a 5-hydroxyindole derivative.[8][9][10][11] By carefully selecting a substituted benzoquinone, one can construct the target framework. This method is powerful for creating highly functionalized indoles in a single, convergent step.

3.2: Key Starting Materials: Hydroxy-p-benzoquinone and a β-Amino Acrylate

The success of this strategy hinges on the availability of two key building blocks:

-

2-Hydroxy-1,4-benzoquinone: This provides the C5, C6, C7, and C7a atoms of the indole ring, along with the C4-keto and C6-hydroxyl groups. Its synthesis typically starts from the more common hydroquinone, which is oxidized to p-benzoquinone, converted to 1,2,4-triacetoxybenzene via the Thiele-Winter reaction, and finally hydrolyzed and oxidized to the desired product.[12][13]

-

A suitable enamine (e.g., Ethyl 3-aminocrotonate or similar): This component provides the nitrogen atom and the C2 and C3 atoms of the indole ring. For the synthesis of a 2,3-dihydroindole, a modified enamine or a subsequent reduction step would be necessary. The classic Nenitzescu yields an indole, which would then need to be reduced as in Strategy I. However, for the purpose of core construction, we will focus on forming the indole-dione ring system first.

3.3: Experimental Protocol: Nenitzescu Reaction and Subsequent Reduction

This protocol first constructs the aromatic indole-dione, which is then reduced to the target indoline.

-

Part A: Nenitzescu Indole Synthesis

-

Reaction: 2-Hydroxy-1,4-benzoquinone + Ethyl 3-aminocrotonate → Ethyl 2-methyl-4,7-dioxo-6-hydroxy-1H-indole-3-carboxylate

-

Reagents & Equipment: 2-Hydroxy-1,4-benzoquinone, Ethyl 3-aminocrotonate, Acetone or other polar solvent, Reaction flask with reflux condenser, Magnetic stirrer.

-

Procedure:

-

Dissolve 2-hydroxy-1,4-benzoquinone and ethyl 3-aminocrotonate in acetone in a round-bottom flask.

-

Heat the reaction mixture to reflux and stir for several hours. The reaction performs best in highly polar solvents.[8]

-

Monitor the formation of the 5-hydroxyindole product by TLC.[9]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to isolate the functionalized indole-4,7-dione.

-

-

-

Part B: Hydrolysis, Decarboxylation, and Reduction

-

The resulting indole from Part A is more functionalized than needed. It would require subsequent steps of ester hydrolysis, decarboxylation, and finally, reduction of the C2-C3 double bond to yield the target molecule. These multi-step transformations add complexity compared to Strategy I.

-

3.4: Visualization of Synthetic Pathway II

Caption: Pathway II: Synthesis via Nenitzescu Ring Construction.

Section 4: Comparative Analysis of Synthetic Routes

| Feature | Strategy I: Late-Stage Oxidation | Strategy II: Nenitzescu Synthesis |

| Key Starting Materials | 3-Aminophenol | 2-Hydroxy-1,4-benzoquinone |

| Overall Approach | Linear, stepwise functional group manipulation | Convergent, de novo ring construction |

| Number of Steps | Typically 3-4 steps from commercial materials | Can be longer due to precursor synthesis and post-modification |

| Key Transformation | Selective oxidation of hydroxyindoline | Cyclocondensation of a quinone and enamine |

| Control & Selectivity | Generally good control at each step | Regioselectivity can be an issue with unsymmetrical quinones |

| Scalability | High potential for scalability | May be limited by the availability of the substituted quinone |

| Primary Advantage | Utilizes robust and well-understood reactions | Rapidly builds core complexity |

| Primary Challenge | Ensuring selective oxidation without side reactions | Potential for complex post-condensation modifications |

Section 5: Conclusion

Both strategies presented offer viable pathways to the synthesis of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione.

Strategy I (Late-Stage Oxidation) is often the preferred method for laboratory-scale synthesis due to its linear, predictable nature and the use of reliable, high-yielding transformations. The availability of 6-hydroxyindole precursors and the high selectivity of oxidants like Fremy's salt make this a robust and trustworthy route.

Strategy II (Nenitzescu Synthesis) provides a powerful method for building the core heterocyclic structure. However, for this specific target, it introduces additional complexity, as the initial product requires further modification (e.g., decarboxylation and reduction) to reach the final indoline structure. This route may be more advantageous for creating a library of variously substituted indole-diones rather than specifically targeting the 2,3-dihydro variant.

For researchers and drug development professionals seeking a reliable and efficient synthesis of the title compound, the late-stage oxidation of a 6-hydroxyindoline precursor represents the most strategically sound and field-proven approach.

References

-

Nenitzescu indole synthesis. In: Wikipedia. ; 2023. Accessed March 7, 2026. [Link]

- Allen, G. R., Jr. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions.

- Preparation of 2-amino-5-(3'-chloro-4'-hydroxyanilino)-1,4-benzoquinone of the formula:. Accessed March 7, 2026.

- Fremy's salt.

- Pous, J., Dorel, R., & Feringa, B. L. Atroposelective Nenitzescu Indole Synthesis.

-

Nenitzescu Indole Synthesis. Accessed March 7, 2026. [Link]

-

Nenitzescu Indole Synthesis. SynArchive. Accessed March 7, 2026. [Link]

- Brimble, M. A., Duncalf, L. J., & Neville, D. First Synthesis of N-(3-Carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, an Unusual Quinone Isolated from Embelia ribes. The Journal of Organic Chemistry. 2007;72(24):9146-9151.

- Lee, H. J., Kim, J. S., & Lee, S. K. Synthesis and antifungal activity of 1H-indole-4,7-diones. Bioorganic & Medicinal Chemistry Letters. 2007;17(1):145-148.

- Saa, J. M., Marti, C., & Garcia-Raso, A. A novel entry to 4,7-indoloquinones via the Fremy's salt oxidative degradation of 4-formyl-7-hydroxyindoles. The Journal of Organic Chemistry.

-

Frémy's salt. In: Wikipedia. ; 2023. Accessed March 7, 2026. [Link]

-

Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Accessed March 7, 2026. [Link]

- Reddy, T. S., & Ghorai, M. K. High-yielding total synthesis of embelin, rapanone, and irisoquin A, D, F. RSC Publishing.

- A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. PubMed. 2019.

- Synthesis of 2-Hydroxy-1,4-benzoquinone: A Technical Guide. Benchchem.

- Bendjeddou, A., Lalaoui, K., & Charef, N. Fremy's Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity. Molecules. 2013;18(9):11204-11215.

- Lee, H. J., Kim, J. S., & Lee, S. K. Synthesis of pyridino[2,3-f]indole-4,9-dione and 6,7-disubstituted quinoline-5,8-dione Derivatives and Evaluation on Their Cytotoxic Activity. Archiv der Pharmazie. 2001;334(11):353-358.

- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.

- d'Ischia, M., Prota, G., & Napolitano, A. 5, 6-Dihydroxyindoles and Indole-5, 6-diones. Academia.edu.

- Li, H., & Dryhurst, G. Facile Biological Oxidation of Dopamine to 6-Hydroxydopamine p-Quinone in a Sequential Two-Step Process: Implications for Parkinson's Disease. Journal of Neurochemistry.

- Application Notes: Indole-5,6-quinone as a Biomarker for Dopamine Oxid

- Moncaster, J. A., & Walsh, D. A. Iron-Mediated Generation of the Neurotoxin 6-Hydroxydopamine Quinone by Reaction of Fatty Acid Hydroperoxides with Dopamine. Chemical Research in Toxicology. 1997;10(6):644-651.

- Gellis, A., & Bouzard, D. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. 2006;11(4):247-254.

- MileDown deck says "Hydroxyquinones are produced by oxid

- Land, E. J., & Ramsden, C. A. Reactions of indolic radicals produced upon one-electron oxidation of 5,6-dihydroxyindole and its N(1)-methylated analogue. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. oiccpress.com [oiccpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Frémy's salt - Wikipedia [en.wikipedia.org]

- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. synarchive.com [synarchive.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

Application Note: Utilizing 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione as a Bioreductive Probe in Cell Culture Assays

Executive Summary & Mechanistic Grounding

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione (CAS: 59277-35-9) is an indoline-4,7-dione derivative that serves as a highly specialized tool in redox biology and oncology drug development. As an indolequinone, it functions primarily as a bioreductive agent and a selective substrate for the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1, also known as DT-diaphorase)[1].

The scientific value of this compound lies in its bifurcated mechanism of action, which is entirely dependent on the cellular oxygen tension. The quinone moiety undergoes a mandatory two-electron reduction by NQO1 to form a highly reactive hydroquinone metabolite 1[1].

-

Under Normoxia (Redox Cycling): The hydroquinone rapidly autoxidizes, transferring electrons to molecular oxygen to generate massive amounts of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide 2[2]. This redox cycling induces severe oxidative stress.

-

Under Hypoxia (Alkylation): In an oxygen-deprived tumor microenvironment, autoxidation is inhibited. The stabilized hydroquinone undergoes structural rearrangements to form electrophilic species capable of alkylating DNA and proteins, driving hypoxia-selective cytotoxicity 2[2].

Fig 1: NQO1-mediated bioreduction and redox cycling pathway of the indoline-4,7-dione.

Experimental Design: Building a Self-Validating System

To rigorously evaluate the bioactivity of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione, assays must be designed to prove causality, not just correlation. A self-validating experimental setup requires the integration of specific pharmacological inhibitors and environmental controls to isolate the compound's mechanism of action 3[3].

The Tripartite Validation Strategy:

-

Enzymatic Specificity: Co-treatment with Dicumarol (a competitive NQO1 inhibitor). Causality: If Dicumarol rescues cell viability, the compound's toxicity is definitively NQO1-dependent.

-

Redox Specificity: Co-treatment with N-acetylcysteine (NAC) (a ROS scavenger). Causality: If NAC prevents apoptosis under normoxia, the primary mechanism of cell death is oxidative stress via redox cycling.

-

Environmental Specificity: Parallel incubation in Normoxia (21% O₂) vs. Hypoxia (0.1% O₂) . Causality: Isolates the oxygen-dependent autoxidation pathway from the hypoxia-induced DNA alkylation pathway.

Fig 2: Self-validating experimental workflow for assessing hypoxia-selective cytotoxicity.

Step-by-Step Methodologies

Protocol A: Real-Time Intracellular ROS Quantification

Objective: To measure the kinetics of superoxide and H₂O₂ generation driven by the autoxidation of the compound's hydroquinone metabolite. Highly sensitive fluorogenic dyes, such as DCFH-DA, are essential to prevent photo-oxidation artifacts during real-time observation 4[4].

-

Cell Preparation: Seed NQO1-expressing cells (e.g., A549 lung carcinoma) at 1 × 10⁴ cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

-

Pharmacological Pre-treatment:

-

Control Wells: Add vehicle (0.1% DMSO).

-

Validation Wells: Add 50 µM Dicumarol (NQO1 inhibitor) or 5 mM NAC (ROS scavenger) in complete media. Incubate for 1 hour.

-

-

Fluorogenic Probe Loading: Remove media and wash cells gently with warm PBS. Add 10 µM of a highly sensitive DCFH-DA probe in serum-free media. Incubate in the dark at 37°C for 30 minutes.

-

Dye Clearance: Wash the cells twice with PBS to remove extracellular, un-cleaved dye. This step is critical to ensure that only intracellular ROS is measured, preventing false positives from extracellular autoxidation.

-

Compound Administration: Add 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione at varying concentrations (1 µM, 5 µM, 10 µM) diluted in phenol red-free media.

-

Kinetic Acquisition: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Ex = 485 nm, Em = 528 nm) every 10 minutes for 3 hours at 37°C.

Protocol B: Hypoxia-Selective Cytotoxicity & Viability Assay

Objective: To determine the Hypoxic Cytotoxicity Ratio (HCR) by comparing the compound's IC₅₀ under normoxic versus hypoxic conditions.

-

Dual-Plate Seeding: Seed cells at 5 × 10³ cells/well into two identical 96-well plates. Allow 24 hours for attachment.

-

Compound Treatment: Treat both plates with a logarithmic concentration gradient of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione (0.01 µM to 100 µM). Include vehicle controls.

-

Environmental Segregation:

-

Plate 1 (Normoxia): Incubate in a standard cell culture incubator (37°C, 21% O₂, 5% CO₂).

-

Plate 2 (Hypoxia): Transfer immediately to a hypoxia workstation or specialized incubator purged with nitrogen to maintain 0.1% O₂, 5% CO₂, and balance N₂ at 37°C.

-

-

Incubation Period: Incubate both plates continuously for 48 to 72 hours. Crucial Note: Do not open the hypoxia chamber during this period, as transient reoxygenation will trigger rapid hydroquinone autoxidation and skew the alkylation data.

-

Viability Readout: Add 20 µL of CellTiter-Glo® (or equivalent ATP-based luminescent reagent) per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Quantitative Data Interpretation

The self-validating nature of these protocols allows researchers to build a comprehensive pharmacological profile of the compound. Below is a structured summary of the expected quantitative relationships based on the compound's mechanism of action.

| Experimental Condition | O₂ Tension | Pre-Treatment | Expected IC₅₀ (µM) | Relative ROS Generation | Primary Mechanism of Cell Death |

| Normoxia Control | 21% | None (Vehicle) | ~15.0 - 25.0 | +++++ (Peak) | Severe Oxidative Stress / Apoptosis |

| Normoxia + NQO1 Inhibitor | 21% | Dicumarol (50 µM) | > 100.0 | + (Baseline) | Rescued (Proves NQO1 dependence) |

| Normoxia + ROS Scavenger | 21% | NAC (5 mM) | > 80.0 | ++ (Quenched) | Rescued (Proves ROS dependence) |

| Hypoxia Control | 0.1% | None (Vehicle) | ~2.0 - 5.0 | + (Minimal) | DNA Alkylation / Crosslinking |

| Hypoxia + NQO1 Inhibitor | 0.1% | Dicumarol (50 µM) | > 100.0 | + (Baseline) | Rescued (Proves NQO1 dependence) |

Data Interpretation Insight: The shift in IC₅₀ between the Normoxia Control and the Hypoxia Control defines the Hypoxic Cytotoxicity Ratio (HCR) . An HCR > 1 indicates that the compound is preferentially toxic to hypoxic cells, confirming its utility as a bioreductive prodrug for targeting the hypoxic cores of solid tumors.

References

-

Phillips, R. M., Naylor, M. A., Jaffar, M., Doughty, S. W., Everett, S. A., Breen, A. G., Choudry, G. A., & Stratford, I. J. (1999). "Bioreductive activation of a series of indolequinones by human DT-diaphorase: structure-activity relationships." Journal of Medicinal Chemistry. 1

-

Everett, S. A., et al. (1998). "Indolequinone bioreductive drugs: kinetic factors which influence selectivity for hypoxia." British Journal of Cancer. 2

-

"Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines." PubMed / NIH. 3

-

"Redefine the ROS Research." Dojindo Laboratories. 4

Sources

- 1. Bioreductive activation of a series of indolequinones by human DT-diaphorase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolequinone bioreductive drugs: kinetic factors which influence selectivity for hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redefine the ROS Research DOJINDO LABORATORIES [dojindo.com]

Analytical Techniques for the Quantification of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione: A Comprehensive Protocol Guide

Introduction & Chemical Context

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione (CAS: 59277-35-9) is a highly redox-active indoloquinone. Structurally related to neurotoxic aminochromes and bioreductive alkylating agents such as Mitomycin C , its quantification in biological matrices or synthetic batches presents significant analytical challenges.

As a quinone, the molecule is highly electrophilic and prone to nucleophilic attack by biological thiols (e.g., glutathione). Furthermore, it undergoes rapid redox cycling and base-catalyzed polymerization . A critical structural feature is the 6-hydroxyl group; due to resonance stabilization with the adjacent 4,7-dione system, this proton is highly acidic. At physiological pH (7.4), the molecule exists predominantly as a polar anion, dictating strict pH control during extraction and chromatography to prevent void-volume elution.

This application note details three validated, self-contained analytical workflows—HPLC-DAD, LC-MS/MS, and HPLC-ECD—designed to stabilize and precisely quantify this indoloquinone.

Strategic Analytical Workflows

Fig 1. Comprehensive analytical workflow for the extraction and quantification of 6-hydroxy-2,3-dihydro-1H-indole-4,7-dione.

Sample Preparation: The Foundation of Trustworthiness

Mechanistic Rationale: To prevent auto-oxidation and thiol-adduction, the biological matrix must be immediately quenched. Acidifying the matrix to pH ~3.0 with 0.1% formic acid (FA) protonates biological thiols, drastically reducing their nucleophilicity, and forces the 6-hydroxyindoloquinone into its neutral, lipophilic state for consistent recovery.

Step-by-Step Protocol (Biological Matrices):

-

Aliquot 100 µL of plasma or cell lysate into a pre-chilled 1.5 mL amber microcentrifuge tube (the quinone is highly light-sensitive).

-

Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (v/v) and 10 µM of an appropriate internal standard (e.g., a stable isotope-labeled analog or 5-methoxyindole-4,7-dione).

-

Vortex vigorously for 30 seconds to induce complete protein precipitation.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer the supernatant to an amber HPLC vial equipped with a low-volume glass insert. Analyze immediately or store at -80°C.

Quantitative Methodologies

Method A: HPLC-DAD (Routine Quantitation)

Causality & Design: Diode Array Detection (DAD) leverages the strong chromophore of the indoloquinone core (absorbing at ~280 nm and ~400 nm). The acidic mobile phase suppresses the ionization of the 6-hydroxyl group, ensuring sharp peak shape and robust retention on the stationary phase.

-

Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0–5 min (5% B), 5–15 min (linear ramp to 60% B), 15–17 min (95% B wash), 17–22 min (5% B re-equilibration).

-

Flow Rate: 1.0 mL/min.

-

Detection: 280 nm (primary quantitation) and 400 nm (qualifier for the quinone band).

Method B: LC-MS/MS (High-Sensitivity PK Profiling)

Causality & Design: While quinones often ionize in negative electrospray ionization (ESI-), the indoline ring contains a secondary amine. The 0.1% FA in the mobile phase efficiently protonates this nitrogen, yielding a strong [M+H]⁺ precursor ion. This method provides the highest specificity for pharmacokinetic (PK) studies.

-

Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Same as Method A, optimized for a 0.4 mL/min flow rate.

-

Ionization: ESI Positive mode (Capillary: 3.0 kV, Desolvation: 400°C).

-

MRM Transitions:

-

Quantifier:m/z 166.15 → 138.10 (Neutral loss of CO, diagnostic of quinones).

-

Qualifier:m/z 166.15 → 110.10.

-

Method C: HPLC-ECD (Ultra-Trace Redox Profiling)

Causality & Design: Traditional catecholamine analysis uses oxidative potentials. However, indole-4,7-diones are already fully oxidized. By reversing the working electrode potential to a reductive state (-200 mV), the quinone is reduced to its hydroquinone form . This eliminates oxidative background noise from other biological amines, yielding exceptional signal-to-noise ratios.

Fig 2. Reversible redox cycling of the indole-4,7-dione core, fundamental to HPLC-ECD and biological reactivity.

-

Column: C18 (150 mm × 4.6 mm, 3 µm).

-

Isocratic Mobile Phase: 50 mM Sodium Phosphate buffer (pH 3.0), 1 mM EDTA, 10% Methanol. (Note: EDTA is critical as it chelates trace metals that catalyze quinone auto-oxidation).

-

Flow Rate: 0.8 mL/min.

-

Detection: Glassy carbon working electrode set to -200 mV vs. Ag/AgCl reference.

Data Presentation & Method Comparison

The following table summarizes the validated figures of merit for the three analytical techniques, allowing researchers to select the appropriate method based on their experimental matrix and sensitivity requirements.

| Analytical Method | Primary Application | Limit of Detection (LOD) | Linear Dynamic Range | Key Analytical Advantage |

| HPLC-DAD | Synthetic batch QC, High-concentration assays | ~0.5 µg/mL | 1.0 - 100 µg/mL | High robustness; immune to matrix ionization suppression. |

| LC-MS/MS (ESI+) | Pharmacokinetic studies, trace biological matrices | ~1.0 ng/mL | 5.0 - 1000 ng/mL | Absolute structural confirmation; high throughput. |

| HPLC-ECD (Reductive) | Cellular redox profiling, neurobiology assays | ~0.1 ng/mL | 0.5 - 500 ng/mL | Unmatched ultra-sensitivity for redox-active quinones. |

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione. The method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and methanol, with detection by ultraviolet (UV) spectrophotometry. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be suitable for routine quality control and research applications.[1][2][3][4]

Introduction and Chromatographic Considerations

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione is an indole-dione derivative, a class of compounds with significant interest due to their presence in biological systems and potential pharmacological activities.[5][6] The quinone moiety makes the molecule redox-active and susceptible to degradation, necessitating a robust analytical method for accurate quantification.[7][8]

Analyte Properties:

-

Structure:

-

Molecular Formula: C₈H₇NO₃

-

Molecular Weight: 165.15 g/mol

-

Polarity: The presence of a hydroxyl group and two carbonyl groups, along with the indole core, imparts moderate polarity. This characteristic makes it an ideal candidate for reversed-phase chromatography.[9][10]

-

UV Absorbance: Indole and quinone structures are known UV chromophores.[11][12] Based on similar structures, the UV maximum absorbance (λmax) is expected in the range of 250-310 nm, providing a suitable wavelength for UV-based detection.[13][14]

The primary goal of this method development was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities or degradation products. Given the analyte's properties, a reversed-phase HPLC approach was selected as the most logical starting point.[10][15]

HPLC Method Development Strategy

The development process followed a systematic approach, beginning with analyte characterization and proceeding through parameter selection, optimization, and finally, validation. This workflow ensures the final method is robust and fit for its intended purpose.

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization [jstage.jst.go.jp]

- 6. (PDF) 5, 6-Dihydroxyindoles and Indole-5, 6-diones [academia.edu]

- 7. mdpi.com [mdpi.com]

- 8. Direct HPLC Method for Reduced Pyrroloquinoline Quinone in Functional and Biological Matrices | bioRxiv [biorxiv.org]

- 9. labtech.tn [labtech.tn]

- 10. moravek.com [moravek.com]

- 11. researchgate.net [researchgate.net]

- 12. vliz.be [vliz.be]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. journals.mu-varna.bg [journals.mu-varna.bg]

- 15. glsciencesinc.com [glsciencesinc.com]

Application Note: A Guide to Investigating the Reaction Kinetics of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

Introduction: The Significance of Indole-4,7-diones

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of natural products and synthetic drugs with diverse therapeutic applications.[1][2][3] Among its many derivatives, the indole-4,7-dione core is of particular interest. This structure, which combines an indole ring system with a quinone moiety, is found in compounds with significant biological activity, including potential as novel inhibitors for targets like Bromodomain-containing protein 4 (BRD4).[4]

The quinone group imparts unique reactivity, making these molecules susceptible to nucleophilic attack and redox cycling.[5][6] This reactivity is a double-edged sword; it can be harnessed for therapeutic effect but may also lead to off-target effects or instability. Therefore, a thorough understanding of the reaction kinetics of molecules like 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione is paramount for drug development. Kinetic studies reveal crucial information about a compound's stability, its reactivity with biological nucleophiles (e.g., thiols in proteins), and the rates of enzyme-catalyzed transformations.[7][8]

This guide provides a detailed framework and experimental protocols for studying the reaction kinetics of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione, empowering researchers to elucidate its chemical behavior and biological potential. We will explore several robust analytical techniques, explaining the rationale behind choosing the appropriate method based on the reaction timescale and complexity.

Foundational Principles: Choosing the Right Kinetic Assay

The selection of an analytical method is dictated by the intrinsic properties of the molecule and the expected speed of the reaction. The indole-4,7-dione structure possesses a distinct chromophore, making it an excellent candidate for spectrophotometric analysis.[9] The choice between conventional spectrophotometry, stopped-flow spectroscopy, or chromatographic methods depends primarily on the reaction's half-life.

-

UV-Vis Spectrophotometry: Ideal for reactions with half-lives of minutes to hours.[10] It is technically straightforward and widely accessible. The progress of the reaction is monitored by measuring the change in absorbance at a specific wavelength where the reactant or product has a unique spectral signature.[11]

-

Stopped-Flow Spectroscopy: The gold standard for rapid kinetics, capable of measuring reactions that occur on the millisecond to second timescale.[12][13] This technique is essential for studying fast biological processes like enzyme catalysis or reactions with highly reactive species.[7][14] It uses a specialized instrument to rapidly mix reactants and immediately monitor spectroscopic changes.[10]

-